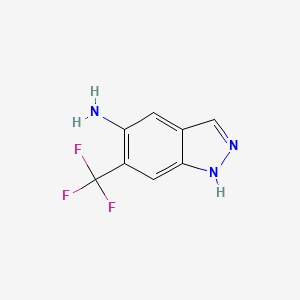![molecular formula C11H10N2O2 B6590235 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid CAS No. 1870289-65-8](/img/no-structure.png)
1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid, or 1-CPCA, is an organic compound with a broad range of applications in scientific research. It is an important component of many synthetic pathways, and is used in a variety of laboratory experiments.
科学研究应用
1-CPCA is used in a variety of scientific research applications, including in the synthesis of polymers, the production of pharmaceuticals, and the study of cell signaling pathways. It is also used in the synthesis of novel compounds, such as polyamides and polyesters, which have a wide range of applications in the medical and industrial fields.
作用机制
1-CPCA acts as a nucleophile and is capable of forming covalent bonds with electrophiles. It can react with a variety of compounds, including aldehydes, ketones, and carboxylic acids, to form amides and esters. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically conducted at temperatures between 60-90°C.
Biochemical and Physiological Effects
1-CPCA has been shown to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of enzymes involved in signal transduction pathways, and has been shown to have anti-tumor activity in animal models. Additionally, it has been found to have anti-inflammatory and anti-bacterial effects.
实验室实验的优点和局限性
1-CPCA has several advantages for laboratory experiments. It is easily synthesized, and can be stored at room temperature for extended periods of time. Additionally, it is relatively inexpensive, and is available from a variety of sources. However, it is also limited in its applications, as it is not suitable for use in biological systems due to its toxic nature.
未来方向
1-CPCA has a wide range of potential future applications. It could be used in the development of new drugs and therapeutics, as well as in the synthesis of polymers and other materials. Additionally, it could be used in the study of cell signaling pathways, and in the development of novel compounds with potential medical applications. Finally, it could be used in the development of new diagnostic tools and techniques, such as biosensors.
合成方法
1-CPCA is synthesized by the condensation of 4-cyanophenylhydrazine with cyclopropanecarboxylic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically conducted at temperatures between 60-90°C. The reaction is slow and the yield is low, but can be improved by the addition of a catalyst such as piperidine.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid involves the reaction of 4-cyanobenzenamine with cyclopropanecarboxylic acid.", "Starting Materials": [ "4-cyanobenzenamine", "cyclopropanecarboxylic acid", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Dissolve 4-cyanobenzenamine in diethyl ether and add sodium hydroxide to form a solution.", "Add cyclopropanecarboxylic acid to the solution and stir for several hours.", "Acidify the solution with hydrochloric acid to precipitate the product.", "Collect the product by filtration and wash with water.", "Dry the product to obtain 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid.", "Purify the product by recrystallization from a suitable solvent." ] } | |
CAS 编号 |
1870289-65-8 |
分子式 |
C11H10N2O2 |
分子量 |
202.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)